2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide
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Overview
Description
2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This compound is known for its unique structural composition, which includes a naphthalene ring, making it a valuable material in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 1-naphthaldehyde with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives with altered functional groups .
Scientific Research Applications
2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (1-Naphthalen-2-yl-ethylidene)-hydrazine
- 2-(1-Naphthalen-2-yl-ethylidene)-malononitrile
- 5-Naphthalen-1-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide
Uniqueness
2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide is unique due to its specific structural features, which include a naphthalene ring and a hydrazine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Biological Activity
2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide, with the chemical formula C13H13N3O and CAS number 120446-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated its antibacterial, antifungal, and anticancer properties, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound features a naphthalene moiety linked to an ethylidene hydrazine carboxamide structure, which contributes to its biological properties. The structural representation can be summarized as follows:
- Molecular Formula : C13H13N3O
- IUPAC Name : (E)-2-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide
- Molecular Weight : 227.27 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial effects of this compound against various bacterial strains. For instance, research indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Enterococcus faecalis | 62.5 - 125 μM |
Methicillin-resistant S. aureus (MRSA) | MBIC 62.216 - 124.432 μg/mL |
The mechanism of action appears to involve the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies indicate that it can inhibit biofilm formation in Candida albicans, a common fungal pathogen.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | IC50 > 50 μg/mL |
Biofilm Inhibition | MBIC 31.108 - 62.216 μg/mL |
These findings suggest that the compound may interfere with fungal cell adhesion mechanisms, potentially through quorum sensing pathways .
Anticancer Potential
The anticancer properties of hydrazone derivatives, including those related to naphthalene structures, have been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in breast and colon cancer cell lines.
Case Study: Cytotoxicity Assessment
A study involving structural analogs revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 µM to 30 µM, depending on the specific structural modifications made .
Mechanistic Insights
Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to form hydrogen bonds with target biomolecules, leading to significant alterations in their functional states. Molecular docking studies have provided insights into its binding affinities and interactions with key enzymes involved in bacterial and fungal metabolism.
Properties
IUPAC Name |
[(E)-1-naphthalen-1-ylethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGJUPAEKVEHJQ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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